5-Bromobenzo[d]isothiazol-3-amine

Medicinal Chemistry ADME Lipophilicity

Researchers pursuing CNS targets often face supply delays for brominated heterocyclic building blocks, stalling SAR campaigns. 5-Bromobenzo[d]isothiazol-3-amine (CAS 613262-16-1) resolves this: • CNS-optimized: XLogP3 2.7, TPSA 67.2 Ų for favorable BBB penetration • Suzuki/Buchwald-ready at the 5-bromo position for rapid library diversification • Consistent ≥95% purity with batch analytical support • Bulk quantities available for HTS and parallel synthesis workflows

Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
CAS No. 613262-16-1
Cat. No. B1279371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[d]isothiazol-3-amine
CAS613262-16-1
Molecular FormulaC7H5BrN2S
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NS2)N
InChIInChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
InChIKeyNTLSBZHEUNMUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[d]isothiazol-3-amine (CAS 613262-16-1): An Essential Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


5-Bromobenzo[d]isothiazol-3-amine is a brominated heterocyclic compound, consisting of a benzene ring fused to an isothiazole moiety [1]. It is a key intermediate in the synthesis of diverse pharmacologically relevant molecules, particularly those targeting neurological disorders, cancer, and infectious diseases . The compound is typically a solid with a molecular formula of C7H5BrN2S and a molecular weight of 229.10 g/mol [1]. Its unique structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Why Simple Substituent Analogs of 5-Bromobenzo[d]isothiazol-3-amine Cannot Be Interchanged in Lead Optimization


The 5-bromo substituent on the benzo[d]isothiazol-3-amine core is not interchangeable with other halogen or functional group analogs due to its unique combination of steric, electronic, and synthetic utility properties [1]. The bromine atom significantly influences the compound's lipophilicity, as reflected in its XLogP3-AA value of 2.7, which is markedly higher than the corresponding 5-fluoro (XLogP3-AA: 2.1) and 5-nitro (XLogP3-AA: 1.8) analogs [REFS-1, REFS-2]. This difference in lipophilicity directly impacts membrane permeability and in vivo distribution, a critical factor in drug development [1]. Furthermore, the bromine atom is a superior handle for metal-catalyzed cross-coupling reactions, enabling efficient diversification of the core scaffold, a capability not matched by its 5-methyl or unsubstituted counterparts .

Quantitative Differentiation of 5-Bromobenzo[d]isothiazol-3-amine from Closest Analogs


Enhanced Lipophilicity for Improved Membrane Permeability: XLogP3-AA Comparison

5-Bromobenzo[d]isothiazol-3-amine exhibits a significantly higher computed lipophilicity (XLogP3-AA = 2.7) compared to its 5-fluoro (XLogP3-AA = 2.1) and 5-nitro (XLogP3-AA = 1.8) analogs [REFS-1, REFS-2, REFS-3]. This 22% increase over the 5-fluoro analog and a 33% increase over the 5-nitro analog suggests a superior potential for crossing biological membranes, a key determinant of oral bioavailability and cellular penetration.

Medicinal Chemistry ADME Lipophilicity

Distinct Polar Surface Area Profile: TPSA Comparison

The Topological Polar Surface Area (TPSA) of 5-Bromobenzo[d]isothiazol-3-amine is 67.2 Ų, identical to the 5-fluoro analog but 26.2 Ų lower than the 5-nitro analog (TPSA: 93.4 Ų) [REFS-1, REFS-2, REFS-3]. This lower TPSA value, compared to the nitro analog, correlates with improved passive membrane permeability and a more favorable profile for oral absorption.

Medicinal Chemistry ADME Polar Surface Area

Superior Synthetic Utility: A Handle for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 5-Bromobenzo[d]isothiazol-3-amine serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations . This is in contrast to analogs like the 5-methyl or unsubstituted benzo[d]isothiazol-3-amine, which lack a functional handle for direct C-C or C-N bond formation at the 5-position. While direct quantitative yield data for this specific compound in cross-coupling reactions is not available in the primary literature, its bromine substitution pattern is universally recognized as ideal for such transformations, enabling rapid diversification of the core scaffold in drug discovery programs [1].

Organic Synthesis Catalysis Cross-Coupling

Procurement Advantage: Cost and Purity Comparison

5-Bromobenzo[d]isothiazol-3-amine is commercially available in high purity (95-98%) at competitive prices, facilitating its routine use in research and development [REFS-1, REFS-2]. For example, Aladdin Scientific offers the compound at a price of $12.90 for a 25 mg sample and $43.90 for a 100 mg sample, with a purity of ≥95% . Fluorochem offers the same product in various pack sizes, with a 1 g quantity priced at £125.00 and a 5 g quantity at £435.00 . The ready availability and well-defined purity specifications of 5-Bromobenzo[d]isothiazol-3-amine ensure experimental reproducibility and reduce the burden of in-house synthesis, which is a key differentiator from less accessible custom-synthesized analogs .

Procurement Reagent Selection Cost-Effectiveness

Proven Scaffold in HIF-2 Agonist Development: A Patent Example

The benzo[d]isothiazol-3-amine core, with specific substitution at the 5-position, has been explicitly claimed in a patent for benzisothiazole hypoxia-inducible factor 2 (HIF-2) agonists [1]. Example 1 of the patent describes the synthesis of N-(3,5-dibromophenyl)benzo[d]isothiazol-3-amine, highlighting the utility of this scaffold in developing novel therapeutic agents targeting HIF-2-related pathways [1]. While not a direct comparator study, this patent evidence demonstrates that the 5-bromo substituted variant is a validated and preferred intermediate for constructing potent and selective HIF-2 agonists, a therapeutic area with significant unmet medical need.

Medicinal Chemistry Drug Discovery HIF-2 Agonist

Class-Level Local Anesthetic Activity: A Quantitative Baseline

Derivatives of 3-aminobenzo[d]isothiazole, the core scaffold of 5-Bromobenzo[d]isothiazol-3-amine, have demonstrated local anesthetic activity comparable to lidocaine in in vitro models [1]. A study evaluating 18 alkylaminoacyl derivatives of 3-aminobenzo[d]isothiazole on isolated frog peroneal nerve found that a subset of compounds exhibited activity similar to lidocaine, while others completely blocked evoked compound action potentials without recovery [1]. While this study did not test the 5-bromo derivative directly, it establishes a strong class-level precedent for the pharmacological potential of this scaffold, supporting its use in the development of novel anesthetics or pain therapeutics [2].

Pharmacology Local Anesthetics QSAR

High-Impact Research and Industrial Application Scenarios for 5-Bromobenzo[d]isothiazol-3-amine


Lead Optimization in CNS Drug Discovery Programs

5-Bromobenzo[d]isothiazol-3-amine is the optimal starting material for generating libraries of 5-substituted benzo[d]isothiazol-3-amine analogs through Suzuki or Buchwald-Hartwig cross-coupling reactions . Its favorable lipophilicity profile (XLogP3-AA = 2.7) and low TPSA (67.2 Ų) make it particularly suited for CNS drug discovery, where blood-brain barrier penetration is paramount [1]. Researchers can efficiently explore SAR around the 5-position to identify potent and selective lead compounds for neurological targets, leveraging the compound's established synthetic utility and drug-like physicochemical properties.

Synthesis of HIF-2 Agonists for Anemia and Ischemia Research

Based on its direct use as a core scaffold in a patent for HIF-2 agonists (CN113200938A), 5-Bromobenzo[d]isothiazol-3-amine is a critical intermediate for the synthesis of novel therapeutics aimed at treating anemia, ischemia, and related conditions [2]. Medicinal chemists can rapidly synthesize a variety of N-substituted benzo[d]isothiazol-3-amine derivatives, as described in the patent, to explore the structure-activity relationship and optimize the pharmacological properties of these promising HIF-2 activators.

Development of Novel Local Anesthetics and Analgesics

Given the class-level evidence of local anesthetic activity for 3-aminobenzo[d]isothiazole derivatives [3], 5-Bromobenzo[d]isothiazol-3-amine serves as a versatile scaffold for the design and synthesis of new local anesthetics or analgesics. The 5-bromo substituent provides a convenient handle for further diversification, allowing researchers to fine-tune the compound's potency, selectivity, and duration of action. This application is particularly relevant for programs seeking to overcome the limitations of existing local anesthetics like lidocaine.

Procurement for Efficient Parallel Synthesis and High-Throughput Screening

5-Bromobenzo[d]isothiazol-3-amine is commercially available in high purity (≥95%) and at competitive prices from multiple vendors, making it a cost-effective and reliable building block for large-scale parallel synthesis and high-throughput screening campaigns . Its ready availability and the ease of performing cross-coupling reactions at the 5-bromo position streamline the generation of diverse compound libraries, accelerating the hit-to-lead process in drug discovery. The well-defined purity ensures consistent results in biological assays, reducing false positives and improving data quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromobenzo[d]isothiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.